2,4-Difluorobenzylzinc chloride
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Overview
Description
2,4-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is widely used in various fields, including medical, environmental, and industrial research. This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Difluorobenzylzinc chloride typically involves the reaction of 2,4-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2,4-Difluorobenzyl chloride+Zn→2,4-Difluorobenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The compound is typically produced in large quantities and stored in specialized containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from this compound with the aryl group from the boronic acid .
Scientific Research Applications
2,4-Difluorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl chloride: Similar in structure but lacks the zinc moiety, making it less reactive in certain types of reactions.
2,4-Difluorobenzoyl chloride: Contains a carbonyl group instead of the benzyl group, leading to different reactivity and applications
Uniqueness
2,4-Difluorobenzylzinc chloride is unique due to its ability to participate in a wide range of reactions, particularly in the formation of carbon-carbon bonds. Its reactivity and versatility make it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
chlorozinc(1+);2,4-difluoro-1-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITTVHJYWCKEOY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282150 |
Source
|
Record name | Chloro[(2,4-difluorophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312692-88-9 |
Source
|
Record name | Chloro[(2,4-difluorophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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